molecular formula C19H29N3O B11802164 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B11802164
M. Wt: 315.5 g/mol
InChI Key: JLTDWUFLFLULCP-ZENAZSQFSA-N
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Description

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a suitable amine with a cyclopropyl ketone, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step often involves the formation of the pyrrolidine ring through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, acids, or bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(pyridin-2-yl)benzamide: Shares a similar amine and benzyl structure but differs in the presence of a pyridine ring.

    N-[(2SR,3S)-3-Amino-5-carbamoyl-2-sulfanylpentanoyl]-L-phenylalanyl-L-glutamic Acid: Contains similar amine and benzyl groups but has additional functional groups and a different overall structure.

    (S)-2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-isopropylpropanamide: Similar in structure but with an isopropyl group instead of a cyclopropyl group.

Uniqueness

The uniqueness of 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)22(16-8-9-16)17-10-11-21(13-17)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18?/m0/s1

InChI Key

JLTDWUFLFLULCP-ZENAZSQFSA-N

Isomeric SMILES

CC(C)C(C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

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